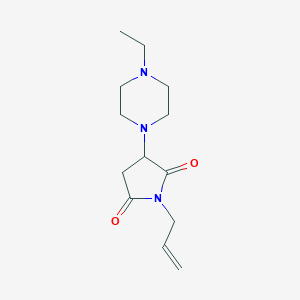
(4-Quinoxalin-2-ylmorpholin-2-yl)-thiomorpholin-4-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Quinoxalin-2-ylmorpholin-2-yl)-thiomorpholin-4-ylmethanone is a chemical compound that has been the subject of much scientific research due to its potential applications in various fields. This compound is commonly referred to as QTM and is known for its unique chemical structure and properties. In
科学的研究の応用
QTM has been the subject of much scientific research due to its potential applications in various fields. One of the primary areas of research has been in the development of new drugs for the treatment of various diseases. QTM has been shown to have potent antitumor activity and has been studied as a potential treatment for cancer. It has also been studied for its potential use as an antiviral and antibacterial agent.
作用機序
The mechanism of action of QTM is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. QTM has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It is also believed to have an effect on the immune system, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
QTM has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of the immune system. It has also been shown to have an effect on various signaling pathways in cells, including the MAPK and PI3K/Akt pathways.
実験室実験の利点と制限
One of the advantages of QTM is its potent antitumor activity, which makes it a promising candidate for the development of new cancer treatments. However, there are also some limitations to its use in lab experiments. QTM is a complex compound that requires expertise in organic chemistry for its synthesis and characterization. It is also relatively expensive to produce, which may limit its use in large-scale experiments.
将来の方向性
There are many future directions for research on QTM. One area of research is the development of new drugs based on QTM for the treatment of various diseases. Another area of research is the study of the mechanism of action of QTM, which may lead to the discovery of new targets for drug development. Additionally, there is a need for further studies on the safety and toxicity of QTM, as well as its pharmacokinetics and pharmacodynamics. Overall, QTM is a promising compound with many potential applications in various fields, and further research is needed to fully understand its properties and potential.
合成法
The synthesis of QTM involves the reaction of quinoxaline-2-carboxylic acid with morpholine and thiomorpholine in the presence of a suitable reagent. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. The synthesis of QTM is a complex process that requires expertise in organic chemistry and a thorough understanding of the reaction mechanism.
特性
IUPAC Name |
(4-quinoxalin-2-ylmorpholin-2-yl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c22-17(20-6-9-24-10-7-20)15-12-21(5-8-23-15)16-11-18-13-3-1-2-4-14(13)19-16/h1-4,11,15H,5-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQWDPPGQMBABJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC3=CC=CC=C3N=C2)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-Methyl-5-(trifluoromethyl)indole-2-carbonyl]morpholine-3-carbonitrile](/img/structure/B2636910.png)
![N-(2-ethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2636911.png)




![Methyl 2-{[4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate](/img/structure/B2636917.png)

![2-Methoxy-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B2636919.png)
![3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2636920.png)
![1-Methyl-4-({3-[(4-methylphenyl)sulfanyl]propyl}sulfanyl)benzene](/img/structure/B2636925.png)

![2-((4-chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2636927.png)
![N-(1-cyanocyclobutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methylbenzamide](/img/structure/B2636932.png)